molecular formula C5H11NO B3120453 4-(Methylamino)butan-2-one CAS No. 26387-61-1

4-(Methylamino)butan-2-one

Cat. No.: B3120453
CAS No.: 26387-61-1
M. Wt: 101.15 g/mol
InChI Key: MKBRAZBSNHKNFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methylamino)butan-2-one is a useful research compound. Its molecular formula is C5H11NO and its molecular weight is 101.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Metabolic Pathways and Detection

  • Metabolism and Detection in Human Urine: 4-(Methylamino)butan-2-one, as part of designer drugs bk-MBDB and bk-MDEA, undergoes major metabolic pathways like N-dealkylation, demethylenation followed by O-methylation, and beta-ketone reduction in human urine. These metabolites primarily exist as conjugates (Zaitsu et al., 2009).

Structural Analysis and Computational Studies

  • X-ray Structures and Computational Studies: Cathinones like this compound have been characterized using techniques like FTIR, UV–Vis, and multinuclear NMR spectroscopy. Their structures were confirmed through X-ray diffraction, providing insights into their molecular configurations (Nycz et al., 2011).

Biological Evaluation and Potential Applications

  • Bioactive Metabolites from Fungi: Fungi-produced secondary metabolites like 4-(N-methyl-N-phenyl amino) butan-2-one have shown strong inhibitory activity against bacteria and fungi. Their biological evaluation suggests potential applications in biotechnology (Busi et al., 2009).
  • Melanin Synthesis Inhibition: Compounds like 4-(phenylsulfanyl)butan-2-one, structurally similar to this compound, have been found to inhibit melanin production. They demonstrate potential for medical cosmetology, particularly in skin whitening treatments (Wu et al., 2015).

Supramolecular Assembly Formation

  • Formation of Supramolecular Assemblies: Amphiphilic derivatives of N-methyl glycine and N,N dimethyl β-alanine, related to this compound, have been used to create supramolecular assemblies. These structures have potential applications in drug delivery and tissue regeneration (Cutrone et al., 2017).

Properties

IUPAC Name

4-(methylamino)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5(7)3-4-6-2/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBRAZBSNHKNFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.